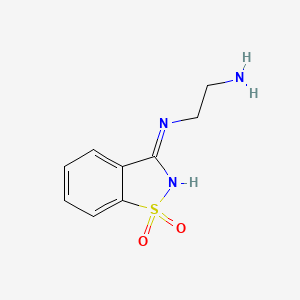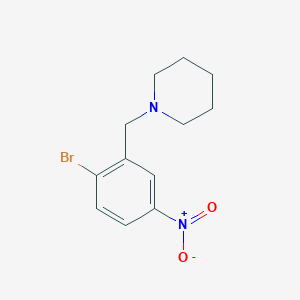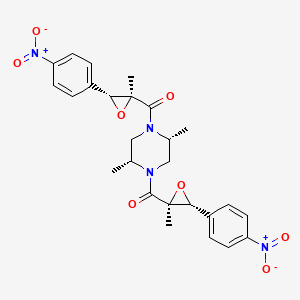![molecular formula C11H10BrN3O B1487062 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 139047-54-4](/img/structure/B1487062.png)
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Overview
Description
“2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” is a compound used for proteomics research . It has a molecular formula of C11H10BrN3O and a molecular weight of 280.12 .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromomethyl group attached to a dihydroimidazoquinazolinone core . The molecular weight of the compound is 280.12 .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a range of chemical reactions. They show reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of compounds, including 2-substituted and 3-substituted methyl 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, have been synthesized for evaluation as potential alpha1-adrenoceptor antagonists. These compounds were found to possess high affinity for the alpha1-adrenoceptor, with specific compounds demonstrating significant potency and selectivity as alpha1 antagonists. This highlights the potential of derivatives of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one in the development of new pharmacological agents targeting cardiovascular conditions (J. Chern et al., 1998).
Antihypertensive Agents
In another study, derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline have been synthesized and evaluated as alpha1-adrenoceptor antagonists and antihypertensive agents. These compounds showed significant binding affinity for alpha1-adrenoceptors, with some displaying pronounced antihypertensive activity in vivo. This work contributes to the understanding of the structure-activity relationships crucial for the development of new antihypertensive drugs (J. Chern et al., 1993).
Novel Synthesis Approach
The reaction of anthranilonitrile with 2-chloroethyl isocyanate, leading to the synthesis of 2,6-dihydroimidazo[1,2-c]quinazolin-5-(3H) one via a two-step process, demonstrates a novel approach to generating this compound. This efficient synthetic route may offer valuable insights for researchers exploring the chemical space around this scaffold for various scientific applications (E. P. Papadopoulos, 1980).
Antiviral and Antibacterial Applications
Derivatives of this compound have been explored for their potential antiviral and antibacterial activities. Novel synthesis methods and the evaluation of these derivatives against various pathogens highlight the broader applicability of this chemical structure in medicinal chemistry and drug development projects (P. Selvam et al., 2007).
Bronchodilatory and Cardiovascular Activity
Research into the synthesis, evaluation, and structure-activity relationships of various derivatives has identified potential bronchodilators and cardiovascular agents. This work underscores the versatility of the 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one scaffold in the discovery and optimization of new therapeutic agents for respiratory and cardiovascular diseases (R. Bahekar & A. Ram Rao, 2001).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various cancer cells .
Biochemical Pathways
The compound has been found to inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells .
Result of Action
The compound has been found to significantly inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells . This suggests that it may have anti-inflammatory properties.
properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRZIKCQYSRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566040 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139047-54-4 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)









![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)